molecular formula C12H18BNO4 B1390945 (2-(2-Morpholinoethoxy)phenyl)boronic acid CAS No. 1310930-78-9

(2-(2-Morpholinoethoxy)phenyl)boronic acid

Cat. No. B1390945
M. Wt: 251.09 g/mol
InChI Key: NGDHGFCVHWBNLB-UHFFFAOYSA-N
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Description

“(2-(2-Morpholinoethoxy)phenyl)boronic acid” is a type of boronic acid with the molecular formula C12H18BNO4 . It has an average mass of 251.087 Da and a monoisotopic mass of 251.132889 Da .


Chemical Reactions Analysis

Boronic acids, including “(2-(2-Morpholinoethoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key process in organic synthesis .


Physical And Chemical Properties Analysis

“(2-(2-Morpholinoethoxy)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 458.7±55.0 °C at 760 mmHg . The compound has a molar refractivity of 66.4±0.4 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Responsive Polymers and Polymeric Materials

(2-(2-Morpholinoethoxy)phenyl)boronic acid and its derivatives show significant potential in the development of responsive polymers and polymeric materials. Their unique characteristics make them suitable for various applications such as responsive membranes, drug delivery applications, and sensor materials. These (co)polymers are responsive to changes in pH and sugar concentrations (Vancoillie et al., 2016).

Chiral Induction in Chemical Reactions

This compound has been used to demonstrate the first enantioselective version of the Petasis reaction (boronic Mannich reaction), showcasing its ability to induce chirality in chemical processes (Koolmeister et al., 2002).

Antimicrobial Properties

A class of biologically active analogs of (2-(2-Morpholinoethoxy)phenyl)boronic acid has been synthesized and evaluated for antimicrobial properties. These compounds have shown in vitro activity against various fungal and bacterial strains (Jayadevappa et al., 2012).

Boronic Acid Mannich Reactions

The compound has been utilized in novel variations of boronic acid Mannich (BAM) reactions, offering new pathways in organic synthesis and showcasing its versatility in chemical reactions (Stas & Tehrani, 2007).

Crystal Engineering and Co-Crystal Design

Phenylboronic acids, including (2-(2-Morpholinoethoxy)phenyl)boronic acid, have been employed in crystal engineering to explore conformational diversity and design co-crystals with N-donor compounds. This highlights the potential of boronic acids in the development of new materials and crystal structures (Varughese et al., 2011).

Sulfination in Organic Synthesis

This compound is part of a class of boronic acids used in Ni(II)-catalyzed sulfination, allowing for efficient conversion to sulfinate salts. These salts can be further elaborated to create valuable sulfonyl-containing groups in pharmaceuticals (Lo et al., 2019).

Biological Activity in Cosmetics and Pharmaceuticals

A novel boronic ester compound derived from (2-(2-Morpholinoethoxy)phenyl)boronic acid and quercetin has been synthesized. This compound exhibits antioxidant, antibacterial, anti-enzyme, and anticancer activities. It demonstrates potential for use in food, feed, pharmaceutical, and cosmetic industries (Temel et al., 2022).

properties

IUPAC Name

[2-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDHGFCVHWBNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Morpholinoethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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